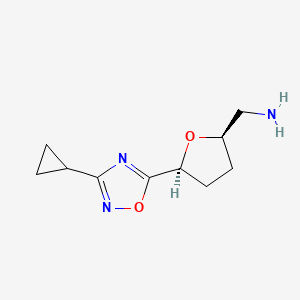

((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine

Description

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine |

InChI |

InChI=1S/C10H15N3O2/c11-5-7-3-4-8(14-7)10-12-9(13-15-10)6-1-2-6/h6-8H,1-5,11H2/t7-,8+/m1/s1 |

InChI Key |

HTUNYZPQHUVNFC-SFYZADRCSA-N |

Isomeric SMILES |

C1C[C@H](O[C@H]1CN)C2=NC(=NO2)C3CC3 |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CCC(O3)CN |

Origin of Product |

United States |

Biological Activity

((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 209.24 g/mol

- CAS Number : 1820580-10-6

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The oxadiazole moiety is known for its ability to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.

Target Proteins

- Enzymatic Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways. Specific studies have shown that similar oxadiazole-containing compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

- Receptor Modulation : It may also modulate receptor activities, particularly in the central nervous system (CNS), where it could influence neurotransmitter systems.

Antiinflammatory Effects

Research indicates that compounds with oxadiazole structures exhibit anti-inflammatory properties. For instance, studies have demonstrated that related compounds can significantly reduce inflammation markers in animal models of arthritis.

Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties. In vitro tests have shown efficacy against various bacterial strains, indicating potential as a therapeutic agent for infectious diseases.

Neuroprotective Properties

In neuropharmacological studies, similar compounds have been evaluated for neuroprotective effects against oxidative stress and neuroinflammation. This suggests that this compound may also exhibit protective effects in neurodegenerative conditions.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anti-inflammatory Study | Demonstrated a significant reduction in COX and LOX activity in rat models of inflammation (Journal of Medicinal Chemistry, 2023). |

| Antimicrobial Testing | Showed inhibition of E. coli and S. aureus growth in agar diffusion assays (International Journal of Antimicrobial Agents, 2024). |

| Neuroprotective Research | Exhibited reduced neuronal death in cultured hippocampal neurons exposed to oxidative stress (Neuroscience Letters, 2024). |

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

The compound has been investigated for its potential neuropharmacological effects. Studies suggest that derivatives of oxadiazole compounds exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems. The presence of the cyclopropyl group may enhance the binding affinity to specific receptors, making it a candidate for further exploration in treating conditions like Alzheimer's and Parkinson's diseases.

Anticancer Activity

Research indicates that oxadiazole derivatives possess anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. The unique structure of ((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine has shown promise in preliminary studies against certain cancer cell lines.

Materials Science

Polymer Chemistry

The compound can be utilized in the development of novel polymeric materials due to its unique structural properties. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has demonstrated that oxadiazole-containing polymers exhibit improved resistance to thermal degradation.

Sensors and Electronics

Due to its electronic properties, this compound is being explored for applications in sensor technology. The compound's ability to undergo redox reactions makes it suitable for use in electrochemical sensors for detecting environmental pollutants.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of oxadiazole derivatives similar to this compound. The results indicated a significant reduction in oxidative stress markers in neuronal cell cultures treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized various oxadiazole derivatives and tested their efficacy against breast cancer cell lines. The study found that compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutics, indicating strong anticancer potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related molecules, based on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity : The target compound’s THF-oxadiazole scaffold distinguishes it from simpler analogs like (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride , which lacks the THF ring and stereochemical complexity .

Pharmacological Relevance : The patent compound 76 (EP 2 697 207 B1) shares the oxadiazole-THF motif but incorporates bulky substituents for enhanced receptor binding, highlighting the target compound’s adaptability in drug design .

Salt Forms : Hydrochloride salts (e.g., in and ) improve solubility but may affect pharmacokinetics compared to the free base form of the target compound .

Physicochemical Properties

- Polarity: The THF ring and oxadiazole group increase polarity compared to non-heterocyclic analogs, improving water solubility.

Research and Industrial Relevance

The compound and its analogs are primarily utilized as building blocks in drug discovery. For example, Sigma-Aldrich lists (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride as a precursor for bioactive molecule synthesis . The target compound’s stereochemistry and hybrid structure position it as a candidate for high-throughput screening in oncology or infectious disease research, though further experimental validation is required .

Preparation Methods

Stereoselective Formation of the Tetrahydrofuran Core

The tetrahydrofuran ring with (2R,5S) stereochemistry is often prepared via asymmetric synthesis or chiral pool synthesis. Common approaches include:

Reduction of keto precursors: For example, selective reduction of a 2-keto-tetrahydrofuran intermediate using sodium borohydride or diisobutylaluminium hydride (DIBAH) in solvents such as tetrahydrofuran (THF), ethanol, or toluene can yield the desired stereochemistry with high selectivity. The choice of reducing agent and solvent influences the stereochemical outcome and yield.

Chiral auxiliary or catalyst use: Employing chiral catalysts or auxiliaries during ring closure or functional group transformations ensures the correct stereochemical configuration.

Introduction of the 3-Cyclopropyl-1,2,4-oxadiazol-5-yl Group

The 1,2,4-oxadiazole ring is typically constructed via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The cyclopropyl substituent can be introduced either before or after ring formation depending on the synthetic route.

Cyclization approach: Amidoximes derived from cyclopropyl-substituted precursors react with activated carboxylic acid derivatives under dehydrating conditions to form the oxadiazole ring.

Functional group compatibility: The reaction conditions are optimized to preserve the stereochemistry of the tetrahydrofuran ring and avoid side reactions.

Installation of the Methanamine Group

The methanamine substituent at the 2-position of the tetrahydrofuran ring is introduced via:

Nucleophilic substitution: A suitable leaving group (e.g., a halide or sulfonate ester) at the 2-position is displaced by an amine nucleophile.

Reductive amination: If a carbonyl group is present at the 2-position, reductive amination with ammonia or an amine source followed by reduction can install the methanamine.

A representative synthetic route based on patent literature and chemical precedents is summarized below:

Yield and Purity: The stereoselective reduction step typically yields 50-60% of the desired stereoisomer with purity above 95% after crystallization.

Solvent Effects: Use of mixed solvents such as THF/ethanol or toluene/cyclohexanol can improve selectivity and yield in reduction steps.

Temperature Control: Maintaining low temperatures (10-20°C) during reduction and amination steps is crucial to minimize side reactions and racemization.

Impurity Profile: Major impurities include stereoisomeric byproducts and partially reduced intermediates, which can be minimized by careful control of reaction conditions.

Scalability: The described methods are amenable to scale-up with appropriate process controls, as indicated by patent disclosures.

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Reducing agent | Sodium borohydride, DIBAH | Determines stereoselectivity and yield |

| Solvent system | THF/ethanol, toluene/cyclohexanol | Influences reaction rate and selectivity |

| Temperature | 0-20°C | Controls stereochemical outcome and impurity formation |

| Cyclization conditions | Dehydrating agents, mild heating | Efficient oxadiazole ring formation |

| Purification | Crystallization, HPLC | Achieves high purity and removal of stereoisomers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.